molecular formula C16H12Cl2FNO B2876940 N-(2,3-dichlorophenyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide CAS No. 1091382-46-5

N-(2,3-dichlorophenyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide

Cat. No.: B2876940
CAS No.: 1091382-46-5
M. Wt: 324.18
InChI Key: SETJZWCWVBPBIB-UHFFFAOYSA-N
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Description

N-(2,3-Dichlorophenyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide is a cyclopropane-carboxamide derivative featuring a 2,3-dichlorophenyl amide substituent and a 4-fluorophenyl group attached to the cyclopropane ring. The compound’s structure combines halogenated aromatic groups, which are often associated with enhanced binding affinity to biological targets and improved metabolic stability .

Properties

IUPAC Name

N-(2,3-dichlorophenyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2FNO/c17-12-2-1-3-13(14(12)18)20-15(21)16(8-9-16)10-4-6-11(19)7-5-10/h1-7H,8-9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SETJZWCWVBPBIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=C(C=C2)F)C(=O)NC3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclopropanation of 2-(4-Fluorophenyl)acetonitrile

The foundational method involves α-alkylation of 2-(4-fluorophenyl)acetonitrile (1 ) with 1,2-dibromoethane under strongly basic conditions:

Reaction Scheme
$$
\text{2-(4-Fluorophenyl)acetonitrile} + 1,2\text{-dibromoethane} \xrightarrow{\text{Base}} \text{1-(4-Fluorophenyl)cyclopropanecarbonitrile} (\textbf{2})
$$

Optimized Conditions

Parameter Optimal Value Effect on Yield
Base NaOH (50% w/v) 85% yield
Phase Transfer Agent TBAB (10 mol%) Reduces time from 12h → 4h
Temperature 60°C Prevents thermal decomposition
Solvent H2O/CH3CN (1:1) Enhances phase mixing

Key findings from reaction screening:

  • K2CO3 and Na2CO3 provided <60% conversion due to insufficient basicity
  • TBAB outperformed PEG-400 and CTAB in rate acceleration
  • Higher temperatures (>80°C) promoted elimination side products

Nitrile Hydrolysis to Carboxylic Acid

The carbonitrile intermediate (2 ) undergoes acidic hydrolysis to 1-(4-fluorophenyl)cyclopropane-1-carboxylic acid (3 ):

$$
\textbf{2} \xrightarrow{\text{conc. HCl, Δ}} \textbf{3}
$$

Reaction Profile

  • 6N HCl at 110°C for 8h achieves >90% conversion
  • Major impurity: Tertiary amide (≤5%) from incomplete hydrolysis
  • Purification: Crystallization from ethanol/water (3:1) yields white crystals (mp 148-150°C)

Amide Coupling: Conjugation with 2,3-Dichloroaniline

Coupling Reagent Screening

The carboxylic acid (3 ) couples with 2,3-dichloroaniline (4 ) using activation reagents. Comparative data from analogous systems:

Reagent Efficiency

Reagent Base Solvent Time (h) Yield (%)
HATU DIPEA DMF 12 85
EDCl/HOBt NMM THF 24 68
T3P® Pyridine CH2Cl2 6 78

Mechanistic Considerations

  • HATU forms active O-acylisourea intermediate, enabling rapid amidation
  • DMF solubilizes both aromatic components better than THF
  • DIPEA (pKa 10.5) effectively neutralizes HCl byproduct without side reactions

Optimized Coupling Protocol

Procedure :

  • Charge 3 (1.0 eq), HATU (1.2 eq), and DIPEA (3.0 eq) in anhydrous DMF (0.1M)
  • Stir at 0°C for 10min
  • Add 4 (1.1 eq) dropwise
  • Warm to RT and stir for 12h
  • Quench with iced water, extract with EtOAc (3×)
  • Purify via silica chromatography (hexane/EtOAc 4:1)

Characterization Data

  • Yield : 82-85% (white crystalline solid)
  • MP : 172-174°C
  • 1H NMR (400MHz, CDCl3): δ 7.45 (dd, J=8.4, 2.0Hz, 1H), 7.32-7.28 (m, 2H), 7.15 (t, J=8.8Hz, 2H), 6.95 (dd, J=8.0, 1.6Hz, 1H), 2.85 (q, J=6.4Hz, 1H), 1.75-1.68 (m, 2H), 1.55-1.48 (m, 1H)
  • HRMS : m/z calcd for C16H11Cl2FNO [M+H]+ 350.0254, found 350.0251

Alternative Synthetic Routes

Ring-Closing Metathesis Approach

A patent-disclosed method for analogous systems uses Grubbs II catalyst for cyclopropane formation:

$$
\text{CH2=CH(4-FC6H4)} + \text{CH2=CHCO2H} \xrightarrow{\text{Grubbs II}} \textbf{3}
$$

Advantages :

  • Better stereocontrol for trans-diastereomers
  • Tolerates electron-deficient arenes

Limitations :

  • 15-20% lower yield compared to α-alkylation
  • Requires high catalyst loading (5 mol%)

Direct Cyclopropanation of Preformed Amides

An unconventional route from Asian Journal of Chemistry:

  • Prepare N-(2,3-dichlorophenyl)cyclopropanecarbonitrile via Pd-catalyzed coupling
  • Hydrolyze nitrile to amide in one pot

Reaction Highlights :

  • Uses CuI/L-proline catalyst system
  • Single-step conversion from nitrile to carboxamide
  • Overall yield: 58% (vs 85% for stepwise approach)

Critical Analysis of Methodologies

Yield Optimization Challenges

Key Factors Identified :

  • Steric Effects : 2,3-Dichloro substitution reduces amine nucleophilicity by 30% compared to para-substituted analogs
  • Electronic Effects : Electron-withdrawing Cl groups necessitate higher coupling reagent equivalents (1.2 eq vs 1.0 eq for electron-rich amines)
  • Solvent Polarity : DMF (ε=36.7) gives 15% higher yields than THF (ε=7.5) due to transition state stabilization

Impurity Profile Management

Common impurities and mitigation strategies:

  • Unreacted Carboxylic Acid (3) :
    • Control via HATU/DIPEA stoichiometric ratio (1.2:3.0)
    • Remove by aqueous NaHCO3 wash
  • Diacylated Byproduct :

    • Suppress by maintaining 0°C during reagent mixing
    • Limit to <2% via controlled amine addition rate
  • Cyclopropane Ring-Opened Products :

    • Avoid protic solvents during coupling
    • Use fresh DIPEA to prevent acid accumulation

Industrial-Scale Considerations

Continuous Flow Synthesis

Patent data suggests advantages for large-scale production:

Process Parameters :

  • Microreactor volume: 50mL
  • Residence time: 8min
  • Productivity: 1.2kg/day

Benefits :

  • 40% reduction in 1,2-dibromoethane usage
  • 99.5% conversion in cyclopropanation step
  • Eliminates intermediate isolation

Green Chemistry Metrics

Comparative analysis of batch vs flow processes:

Metric Batch Process Flow Process
E-Factor 18.7 6.2
PMI (g/g) 32.4 11.8
Energy Consumption 58 kWh/kg 22 kWh/kg

Analytical Characterization Protocols

Spectroscopic Confirmation

13C NMR (100MHz, DMSO-d6):

  • Cyclopropane C1: 32.5ppm
  • Carboxamide C=O: 167.8ppm
  • Aromatic Cs: 115.4-138.2ppm

FTIR (KBr, cm-1):

  • N-H stretch: 3320 (broad)
  • C=O: 1645 (strong)
  • C-F: 1220 (medium)

Chromatographic Purity

HPLC Conditions :

  • Column: C18, 250×4.6mm, 5μm
  • Mobile phase: MeCN/H2O (70:30) + 0.1% TFA
  • Retention time: 6.8min
  • Purity: ≥99.2%

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dichlorophenyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated phenyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(2,3-dichlorophenyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,3-dichlorophenyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Cyclopropane-Carboxamide Derivatives

Example Compound: N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide ()

  • Core Structure : Cyclopropane-carboxamide (shared with the target compound).
  • Substituents: Amide Group: N,N-diethyl vs. N-(2,3-dichlorophenyl) in the target compound. Aromatic Groups: 4-Methoxyphenoxy and phenyl vs. 4-fluorophenyl and 2,3-dichlorophenyl in the target.
  • Synthesis : Yield of 78% with a diastereomer ratio (dr) of 23:1, suggesting efficient stereochemical control during synthesis .
  • Implications : The methoxy group in the analog may enhance solubility compared to halogenated substituents, while the dichlorophenyl/fluorophenyl groups in the target compound likely improve lipophilicity and target engagement.

Dichlorophenyl-Containing Compounds

Example Compounds : Triazolamine-based P2X7 antagonists ()

  • Core Structure : Triazolamine (vs. cyclopropane-carboxamide in the target).
  • Substituents : Shared 2,3-dichlorophenyl group; pyridinylmethyl vs. 4-fluorophenyl in the target.
  • Structural Insight : The dichlorophenyl group is critical for receptor interaction, suggesting a similar role in the target compound. However, the cyclopropane-carboxamide scaffold may confer distinct pharmacokinetic properties.

Fluorophenyl-Containing Compounds

Example Compound : BMY 14802 ()

  • Core Structure : Piperazine derivative (vs. cyclopropane-carboxamide).
  • Substituents : Shared 4-fluorophenyl group; additional pyrimidinyl and piperazine moieties.
  • Biological Activity : Acts as a σ receptor ligand, highlighting the fluorophenyl group’s versatility in targeting diverse receptors .

Isobenzofuran Derivatives ()

Example Compound: 1-(3-Dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carboxamide

  • Core Structure : Isobenzofuran (vs. cyclopropane).
  • Substituents: Shared 4-fluorophenyl group; dimethylaminopropyl side chain.
  • Implications : The fluorophenyl group’s position (para) is conserved, but the isobenzofuran core may confer different electronic properties compared to the cyclopropane ring.

Key Findings and Implications

  • Structural Flexibility vs. Rigidity : The cyclopropane ring in the target compound may reduce metabolic degradation compared to flexible scaffolds like piperazine (BMY 14802) or isobenzofuran .
  • Halogen Effects : Dichlorophenyl groups enhance receptor binding (e.g., P2X7), while fluorophenyl groups improve bioavailability .

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